molecular formula C23H38N6O5 B14487505 L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- CAS No. 64816-15-5

L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)-

Cat. No.: B14487505
CAS No.: 64816-15-5
M. Wt: 478.6 g/mol
InChI Key: CAJXYXPLLJDEOB-UFYCRDLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- is a synthetic peptide compound known for its applications in biochemical research. This compound is often used as a substrate in enzymatic assays, particularly for measuring plasmin activity. The presence of the 4-nitrophenyl group allows for colorimetric detection, making it a valuable tool in various analytical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- is widely used in scientific research:

Mechanism of Action

The compound acts as a substrate for plasmin, an enzyme involved in fibrinolysis. Plasmin cleaves the peptide bond, releasing 4-nitroaniline, which can be detected colorimetrically. This reaction is used to measure plasmin activity in various biological samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- is unique due to its specific sequence and the presence of the 4-nitrophenyl group, which allows for easy detection in enzymatic assays. Its structure makes it particularly suitable for studying plasmin activity, unlike other similar compounds that may not have the same specificity or detection capabilities .

Properties

CAS No.

64816-15-5

Molecular Formula

C23H38N6O5

Molecular Weight

478.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide

InChI

InChI=1S/C23H38N6O5/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32)/t18-,19-,20-/m0/s1

InChI Key

CAJXYXPLLJDEOB-UFYCRDLUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.